molecular formula C7H15NO B1368932 (1-Methoxycyclopentyl)methanamine CAS No. 326487-80-3

(1-Methoxycyclopentyl)methanamine

Cat. No. B1368932
CAS RN: 326487-80-3
M. Wt: 129.2 g/mol
InChI Key: VVTJJJIVABEZIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(1-Methoxycyclopentyl)methanamine” is C7H15NO . The IUPAC name is (1-methoxycyclopentyl)methanamine . The InChI is 1S/C7H15NO/c1-9-7(6-8)4-2-3-5-7/h2-6,8H2,1H3 . The Canonical SMILES is COC1(CCCC1)CN .


Physical And Chemical Properties Analysis

The molecular weight of “(1-Methoxycyclopentyl)methanamine” is 129.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 129.115364102 g/mol . The topological polar surface area is 35.2 Ų . The complexity is 86.9 .

Mechanism of Action

Target of Action

(1-Methoxycyclopentyl)methanamine is a complex compound with a unique structure. It’s used as a reactant in the preparation of aminohydroxylarylylalkanoic acid amides as renin inhibitors , suggesting that it may interact with renin, a protein crucial for blood pressure regulation.

Mode of Action

Based on its use in the synthesis of renin inhibitors, it can be hypothesized that it may interact with renin to inhibit its activity . This interaction could potentially lead to changes in the renin-angiotensin system, affecting blood pressure regulation.

Biochemical Pathways

Given its potential role in renin inhibition, it may impact the renin-angiotensin system, a critical pathway in blood pressure regulation and fluid balance .

Pharmacokinetics

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , suggesting that its stability and bioavailability may be affected by light, moisture, and temperature.

Result of Action

If it acts as a renin inhibitor, it could potentially decrease the production of angiotensin ii, a potent vasoconstrictor, leading to a decrease in blood pressure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of (1-Methoxycyclopentyl)methanamine. As mentioned earlier, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , indicating that these factors may affect its stability and efficacy.

properties

IUPAC Name

(1-methoxycyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7(6-8)4-2-3-5-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTJJJIVABEZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573299
Record name 1-(1-Methoxycyclopentyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

326487-80-3
Record name 1-(1-Methoxycyclopentyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methoxycyclopentyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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